molecular formula C14H12O6 B13930548 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid CAS No. 126274-96-2

5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13930548
CAS No.: 126274-96-2
M. Wt: 276.24 g/mol
InChI Key: NCEDIDMVOOAJGP-UHFFFAOYSA-N
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Description

5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula C14H12O6 This compound is characterized by its naphthalene core structure, which is substituted with formyl, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative followed by hydroxylation and methoxylation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: 5-Carboxy-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.

    Reduction: 5-Hydroxymethyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-4-hydroxy-2-naphthalenecarboxylic acid
  • 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid
  • 5-Formyl-6,7-dimethoxy-2-naphthalenecarboxylic acid

Uniqueness

5-Formyl-4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid is unique due to the specific combination of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

126274-96-2

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5-formyl-4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-19-11-5-7-3-8(14(17)18)4-10(16)12(7)9(6-15)13(11)20-2/h3-6,16H,1-2H3,(H,17,18)

InChI Key

NCEDIDMVOOAJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1OC)C=O)O)C(=O)O

Origin of Product

United States

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